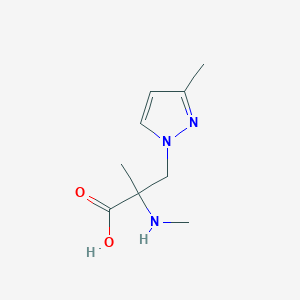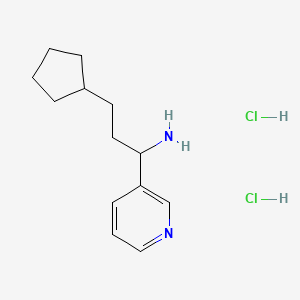![molecular formula C6H9Cl2N3O B13487756 2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or isopropanol, under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and reduced amine derivatives.
Scientific Research Applications
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. In cancer cells, it may inhibit protein kinases, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloropyrimidine: A simpler compound with only the pyrimidine ring and a chlorine atom.
Uniqueness
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9Cl2N3O |
|---|---|
Molecular Weight |
210.06 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-5-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-6-9-3-5(4-10-6)11-2-1-8;/h3-4H,1-2,8H2;1H |
InChI Key |
CSGHQSQRTOATAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


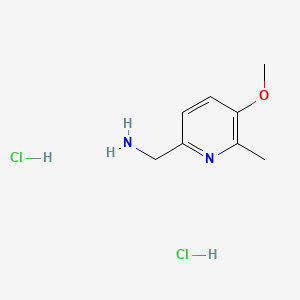
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
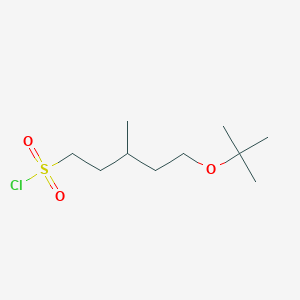

![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)
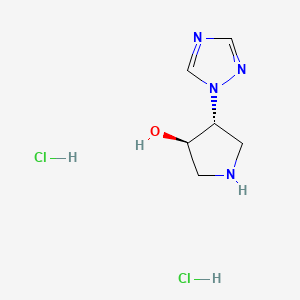

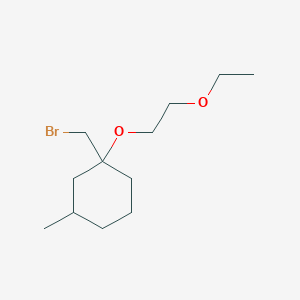
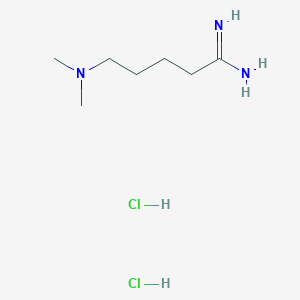
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
